molecular formula C17H16N4O5S B2694346 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxybenzenesulfonyl)-1H-1,2,3-triazol-5-amine CAS No. 1207044-65-2

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxybenzenesulfonyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2694346
CAS No.: 1207044-65-2
M. Wt: 388.4
InChI Key: PHGCIASHMGGIOR-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxybenzenesulfonyl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxybenzenesulfonyl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzodioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the triazole ring: This step often involves a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxybenzenesulfonyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases and acids: Sodium hydroxide, hydrochloric acid.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might be investigated for similar applications.

Medicine

Medicinal chemistry applications could include the development of new drugs targeting specific enzymes or receptors. The compound’s triazole moiety is known for its bioactivity, making it a candidate for drug discovery.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxybenzenesulfonyl)-1H-1,2,3-triazol-5-amine would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or interacting with particular receptors. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring and are known for their diverse biological activities.

    Benzodioxin derivatives: Compounds with the benzodioxin ring are studied for their potential therapeutic applications.

    Sulfonyl compounds: These compounds are widely used in medicinal chemistry for their ability to enhance the bioactivity of drugs.

Uniqueness

The uniqueness of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxybenzenesulfonyl)-1H-1,2,3-triazol-5-amine lies in its combination of structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-methoxyphenyl)sulfonyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c1-24-12-3-5-13(6-4-12)27(22,23)17-16(18)21(20-19-17)11-2-7-14-15(10-11)26-9-8-25-14/h2-7,10H,8-9,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGCIASHMGGIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC4=C(C=C3)OCCO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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